molecular formula C17H19N3O2S B12559742 4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide CAS No. 170711-48-5

4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide

Cat. No.: B12559742
CAS No.: 170711-48-5
M. Wt: 329.4 g/mol
InChI Key: DKWAMDOLWFQIBW-UHFFFAOYSA-N
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Description

4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide typically involves the following steps:

    Diazotization: The starting material, 4-ethoxyaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-(2-sulfanylethyl)benzamide under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The azo group can be reduced to form the corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biological probe or as a part of drug design studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which may interact with biological macromolecules. The sulfanyl group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-Methoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide
  • 4-[(E)-(4-Dimethylaminophenyl)diazenyl]-N-(2-sulfanylethyl)benzamide

Uniqueness

4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

170711-48-5

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

4-[(4-ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide

InChI

InChI=1S/C17H19N3O2S/c1-2-22-16-9-7-15(8-10-16)20-19-14-5-3-13(4-6-14)17(21)18-11-12-23/h3-10,23H,2,11-12H2,1H3,(H,18,21)

InChI Key

DKWAMDOLWFQIBW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCS

Origin of Product

United States

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